molecular formula C11H23N B011845 Undec-10-en-1-amine CAS No. 62595-52-2

Undec-10-en-1-amine

Cat. No.: B011845
CAS No.: 62595-52-2
M. Wt: 169.31 g/mol
InChI Key: PYGHKJQHDXSHES-UHFFFAOYSA-N
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Description

Undec-10-en-1-amine, also known as 11-aminoundecanoic acid, is an organic compound belonging to the class of amines. It is an aliphatic amine with a molecular weight of 173.25 g/mol. It is a white, odorless solid that is insoluble in water and soluble in ethanol and other organic solvents. It is used as an intermediate in the manufacture of pharmaceuticals, agricultural chemicals, and other industrial products.

Scientific Research Applications

  • Catalysis and Synthesis : A DBU-derived ionic liquid, related to undec-10-en-1-amine, acts as a catalyst for aza-conjugate addition of aliphatic or aromatic amines to various electron-deficient alkene (Ying et al., 2009). Similarly, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is used in the facile regeneration of (hetero)arylamines from their acetamides and benzamides, with excellent recovery yields (Chakrabarty et al., 2002).

  • Materials Science : Undec-10-en-1-ol, a closely related compound, is used as a comonomer for introducing functional groups in polyvinylpyrrolidone-based support materials for solid-phase synthesis (Engström & Helgée, 2006).

  • Polymerization : DBU acts as a neutral amine catalyst producing cyclic polymers from lactide at room temperature, demonstrating a linear relationship between molecular weight and conversion (Brown et al., 2012).

  • Zeolite Synthesis : In materials chemistry, this compound serves as a structure-directing agent in the synthesis of ECNU-20 nanosheet zeolite, which has a hollow sphere morphology and IWR topology (Zhang et al., 2017).

  • Surface Chemistry : The reactivity of undec-10-ene-1-thiol monolayers on planar and nanocrystalline gold surfaces has been explored, indicating its utility in surface-confined chemistry (Peanasky & McCarley, 1998).

  • Photolysis and Rearrangement : 3-bromo-7-(bromomethyl)tetracyclo[5.3.1.0(2,6).0(4,8)]undec-10(12)-ene-9,11-dione, a derivative, can undergo photolysis and rearrangement with primary amines (Nair et al., 1999).

Safety and Hazards

  • Precautionary Measures : Handle with care, avoid contact with skin and eyes, and use appropriate protective equipment .

Future Directions

  • Functionalization : Modify the compound for specific purposes .

Properties

IUPAC Name

undec-10-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGHKJQHDXSHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472084
Record name Undec-10-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62595-52-2
Record name Undec-10-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name undec-10-en-1-amine
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Synthesis routes and methods I

Procedure details

Compound XXXI was prepared as described in Scheme I from 10-undecen-1-ol, 1, by a three step procedure in an overall yield of 31%. Alkylation of phthalimide with alkanol, 1, under Mitsunobu conditions, followed by reaction with hydrazine gave 1-aminoundec-10-ene, 2, in 66% yield. The amine was derivatized with O-acetylsalicyloyl chloride and the resulting alkene, 3, was oxidized to the acid using potassium permanganate. Removal of the acetate, followed by acid precipitation provided compound XXXI in 47% yield based on amine 2.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Undec-10-en-1-amine interact with CsPbBr3 quantum dots, and what are the observed effects?

A1: this compound interacts with CsPbBr3 quantum dots through a ligand exchange process with the native oleylamine ligands present on the quantum dot surface []. This exchange is exergonic, meaning it releases energy, and results in a new equilibrium with a higher binding affinity for this compound (Keq = 2.52 at 25 °C) []. This stronger binding leads to an observed increase in the steady-state photoluminescence (PL) intensity of the quantum dots [].

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